2-methanesulfonylprop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methanesulfonylprop-1-ene is a useful research compound. Its molecular formula is C4H8O2S and its molecular weight is 120.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Methane Biosynthesis and Inhibition
Coenzyme M Analogs
Synthesis of 2-(methylthio)ethanesulfonate (methyl-coenzyme M) analogs, investigated as substrates for methyl-coenzyme M reductase, a key enzyme in methane biosynthesis by Methanobacterium thermoautotrophicum. Analogues with modifications at sulfide or sulfonate positions were inactive, highlighting the specificity of the enzyme system (Gunsalus et al., 1978).
Coenzyme M in Alkene Metabolism
Coenzyme M (2-mercaptoethanesulfonate; CoM) is vital in propylene metabolism in Xanthobacter autotrophicus Py2. CoM activates and converts epoxypropane into a nucleophilic species that undergoes carboxylation, demonstrating the compound's role beyond methanogenesis (Krishnakumar et al., 2008).
Catalytic Conversion of Methane
Methane to Chemicals and Fuels
Exploration of strategies for the catalytic conversion of methane to ethylene or liquid hydrocarbon fuels, highlighting challenges like economical separation and implementation of emerging technologies (Lunsford, 2000).
Graphene-Confined Single Iron Atoms
Use of graphene-confined single Fe atoms for direct conversion of methane to C1 oxygenated products at room temperature. This method underscores the potential of non-precious catalysts in methane conversion processes (Cui et al., 2018).
Methane Oxidation and Fuel Cell Applications
Organic Acids as Fuel Cell Electrolytes
Investigation of methanesulfonic acid as a fuel cell electrolyte, highlighting its high electro-oxidation rate of hydrogen at elevated temperatures (Ahmad et al., 1981).
Methane as a Resource
Utilization of methanotrophs (methane-utilizing bacteria) for generating valuable products like single-cell protein, biopolymers, and lipids from methane, indicating methane's potential beyond conventional energy applications (Strong et al., 2015).
Methane to Methanesulfonic Acid
A pilot-plant scale process converting methane and sulfur trioxide directly into methanesulfonic acid with high selectivity and yield, showing a scalable and efficient method for functionalizing methane (Díaz-Urrutia & Ott, 2019).
Methane Conversion and Chemical Synthesis
Electrolyte Additive for Spinel LTO Interface Layer
Study on the influence of Propargyl methanesulfonate as an electrolyte additive in lithium titanate (Li4Ti5O12, LTO) cells, enhancing cyclic performance (Wang et al., 2017).
Use of Methanesulfonic Acid in Alkylbenzenes Production
Methanesulfonic acid as a catalyst for electrophilic addition of long-chain olefins to benzene, providing an environmentally benign route for alkylation (Luong et al., 2004).
Nonoxidative Conversion of Methane
Research on high-temperature nonoxidative routes for converting methane to ethylene and aromatics using isolated iron sites on a silica catalyst (Guo et al., 2014).
Other Relevant Studies
Characterization of Compounds
Analysis of structural, vibrational properties, and biological activity of 2-chloroethyl(methylsulfonyl)methanesulfonate, providing insights into its chemical behavior and potential applications (Galván et al., 2018).
Methane Activation Research
Discussion on the current status and future challenges in methane activation for converting it into more valuable chemicals, emphasizing the importance of C-H bond activation (Tang et al., 2014).
Mechanism of Action
Target of Action
Methanesulfonyl compounds, such as methanesulfonyl fluoride, are known to inhibit enzymes like acetylcholinesterase
Mode of Action
Methanesulfonyl compounds are biological alkylating agents. They undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .
Biochemical Pathways
Methanesulfonyl compounds are known to be involved in various biochemical reactions, including the inhibition of enzymes like acetylcholinesterase .
Properties
IUPAC Name |
2-methylsulfonylprop-1-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S/c1-4(2)7(3,5)6/h1H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTNWZALCIUXPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.